molecular formula C17H21N3O2 B2952727 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1797871-98-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2952727
CAS No.: 1797871-98-7
M. Wt: 299.374
InChI Key: IHZWBKYWLUBXEB-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative characterized by:

  • A 4-(3-methoxypyrrolidin-1-yl)phenyl group, providing a rigid, polar substituent that may enhance solubility and receptor interactions.
  • A 2-(1H-pyrrol-1-yl)acetamide moiety, where the pyrrole ring contributes to π-π stacking and hydrogen bonding.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-8-11-20(12-16)15-6-4-14(5-7-15)18-17(21)13-19-9-2-3-10-19/h2-7,9-10,16H,8,11-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZWBKYWLUBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound's structure can be described by the following molecular formula:

C18H25N3O2C_{18}H_{25}N_{3}O_{2}

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Acetamide Backbone : This includes the reaction of 4-(3-methoxypyrrolidin-1-yl)phenyl derivatives with acetic anhydride to form the acetamide structure.
  • Introduction of the Pyrrolidine Ring : This is achieved through nucleophilic substitution reactions involving pyrrolidine derivatives.

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatase (PTP), which plays a critical role in regulating cellular signaling pathways related to cancer and diabetes .
  • Antitumor Activity : Preliminary studies have suggested that this compound may inhibit tumor growth through modulation of key signaling pathways, notably the PI3K/AKT/mTOR pathway .

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

Study TypeFindings
In Vitro Demonstrated significant inhibition of PTP with an IC50 value indicating potent activity against target enzymes.
In Vivo Showed promising results in animal models, indicating potential for therapeutic use in metabolic disorders and cancer treatment.

Case Studies

One notable study evaluated the compound's effects on diabetic models, revealing that it significantly reduced blood glucose levels and improved insulin sensitivity. The mechanism was linked to enhanced insulin receptor signaling pathways .

Another study focused on its antitumor properties, where it was administered to xenograft models. Results indicated a marked reduction in tumor size compared to control groups, suggesting its viability as a lead candidate for further development in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share acetamide frameworks but differ in substituents and core structures:

Compound Name / ID Key Structural Features Molecular Weight Notable Properties / Hazards Evidence ID
Compound 194 () Pyrrolo[3.2-b]pyridin-3-yl acetamide; indazole and pyridine cores Not specified Synthesized via Suzuki coupling
N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-... Piperidin-4-ylidene acetamide; quinoline core with cyano and tetrahydrofuran-oxy groups 561 (M+1) High complexity, potential for kinase inhibition
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (AG023PSY) Ethylphenoxy substituent; 2-methylphenyl group Not specified Acute oral toxicity (H302), skin irritation
N-{3-[4-[1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl}acetamide Nitrophenyl and phenylsulfonyl groups; pyrazolo-pyridine core 606.66 Electron-withdrawing groups may reduce solubility

Key Differentiators

Solubility and Polarity
  • The 3-methoxypyrrolidine group in the target compound likely enhances water solubility compared to 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (), which has a lipophilic ethylphenoxy chain .
  • Compounds with tetrahydrofuran-3-yl-oxy () or nitrophenyl groups () may exhibit reduced solubility due to bulky or electron-withdrawing substituents .
Metabolic Stability
  • The 1H-pyrrol-1-yl group in the target compound could undergo slower oxidative metabolism compared to piperidin-4-ylidene () or pyrazolo-pyridine cores (), which are prone to enzymatic degradation .
  • Fluorinated analogs (e.g., ) often show enhanced metabolic stability due to C-F bond resistance to oxidation .
Binding Interactions
  • The pyrrole ring in the target compound may engage in unique π-π stacking or hydrogen bonding, contrasting with quinoline () or chromen-4-one () cores, which offer planar aromatic surfaces for hydrophobic interactions .

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